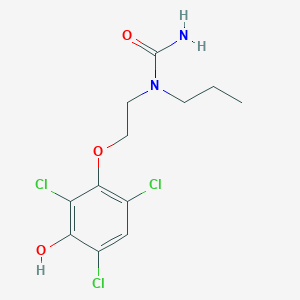

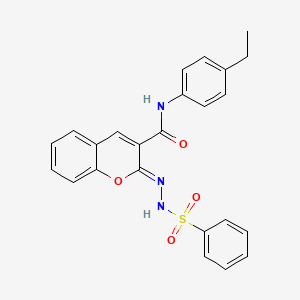

N-(4-(3-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the methoxy group, and the coupling of the benzamide group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques would provide information about the functional groups present and the connectivity of the atoms.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Screening

The synthesis and antimicrobial efficacy of compounds related to N-(4-(3-methoxypiperidin-1-yl)phenyl)-2-methylbenzamide have been explored. A study synthesized a series of compounds incorporating the thiazole ring, demonstrating significant in vitro antibacterial and antifungal activities against various pathogens, suggesting their potential for therapeutic intervention in microbial diseases (Desai, Rajpara, & Joshi, 2013).

Antiviral Activity

Research into N-phenylbenzamide derivatives, structurally similar to this compound, has identified compounds with potent in vitro anti-enterovirus 71 (EV 71) activities. These findings highlight the potential of such compounds in the development of antiviral drugs, particularly for diseases caused by EV 71 (Ji et al., 2013).

Bacterial Cell Division Inhibition

The compound 3-Methoxybenzamide, related to the chemical structure of interest, has been found to inhibit the bacterial cell division protein FtsZ. This action provides a basis for the development of new antibacterial compounds targeting cell division mechanisms, offering a potential pathway for creating drugs with unique mechanisms of action against bacterial infections (Haydon et al., 2010).

Psycho- and Neurotropic Profiling

Exploratory research on derivatives of this compound has been conducted to assess their psycho- and neurotropic effects. Some compounds have shown specific sedative effects and anti-amnesic activity, indicating their potential for development into psychoactive drugs (Podolsky, Shtrygol’, & Zubkov, 2017).

Molecular Interaction and Structure Analysis

Studies on closely related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, have focused on understanding molecular interactions, such as dimerization and crystal packing, and their effects on molecular geometry. Such research provides insights into the structural and functional characteristics of these compounds, which is crucial for drug design and development (Karabulut et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the anaplastic lymphoma kinase (alk) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

Compounds with similar structures have been found to inhibit alk . Inhibition of ALK leads to the blockage of downstream signaling pathways, which can result in the inhibition of cell proliferation and induction of cell death .

Biochemical Pathways

Alk, a potential target of similar compounds, is known to be involved in several signaling pathways, including the jak-stat, pi3k-akt, and ras-mapk pathways . These pathways are critical for cell proliferation, survival, and differentiation .

Result of Action

The inhibition of alk by similar compounds can lead to the suppression of cell proliferation and the induction of cell death , which could potentially be used for the treatment of ALK-positive cancers .

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15-6-3-4-8-19(15)20(23)21-16-9-11-17(12-10-16)22-13-5-7-18(14-22)24-2/h3-4,6,8-12,18H,5,7,13-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOJAPLJQZGZLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/no-structure.png)

![2-(3-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2957562.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B2957565.png)

![1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2957568.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2957569.png)

![N-(4-chlorobenzyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957570.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)